molecular formula C6H8Cl2O B13932520 2,6-Dichlorocyclohexanone CAS No. 30418-63-4

2,6-Dichlorocyclohexanone

Cat. No.: B13932520
CAS No.: 30418-63-4
M. Wt: 167.03 g/mol
InChI Key: MNOLFQQEONPNAT-UHFFFAOYSA-N
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Description

2,6-Dichlorocyclohexanone is an organic compound with the molecular formula C6H8Cl2O. It is a derivative of cyclohexanone, where two chlorine atoms are substituted at the 2nd and 6th positions of the cyclohexane ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorocyclohexanone can be synthesized through the chlorination of cyclohexanone. The process involves the gradual addition of chlorine to cyclohexanone in the presence of a catalyst such as dimethylacetamide. The reaction is typically carried out at a temperature range of 80-84°C to ensure optimal yield and prevent oxidative polymerization .

Industrial Production Methods: In an industrial setting, the chlorination process is scaled up using specialized equipment to control the reaction conditions precisely. The reaction mass is maintained at a specific temperature range, and the concentration of cyclohexanone is kept minimal to inhibit polymerization. The product is then isolated and purified to achieve a high content of the basic substance .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorocyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.

    Reduction: Reduction reactions can convert it into chlorinated alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products: The major products formed from these reactions include chlorinated carboxylic acids, chlorinated alcohols, and various substituted cyclohexanones .

Scientific Research Applications

2,6-Dichlorocyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor in the synthesis of medicinal compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichlorocyclohexanone involves its interaction with molecular targets through its reactive chlorine atoms and carbonyl group. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of different products. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

    2,2-Dichlorocyclohexanone: Another chlorinated derivative of cyclohexanone with chlorine atoms at the 2nd and 2nd positions.

    2,6-Dichlorobenzonitrile: A compound used as a herbicide, synthesized from 2,6-Dichlorocyclohexanone.

    2,6-Dichloroaniline: An intermediate in the production of pharmaceuticals and dyes.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other chlorinated cyclohexanones. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

30418-63-4

Molecular Formula

C6H8Cl2O

Molecular Weight

167.03 g/mol

IUPAC Name

2,6-dichlorocyclohexan-1-one

InChI

InChI=1S/C6H8Cl2O/c7-4-2-1-3-5(8)6(4)9/h4-5H,1-3H2

InChI Key

MNOLFQQEONPNAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C(C1)Cl)Cl

Origin of Product

United States

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